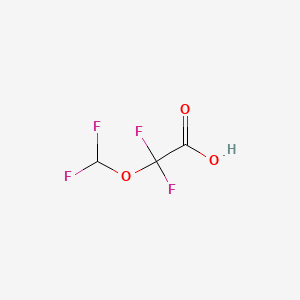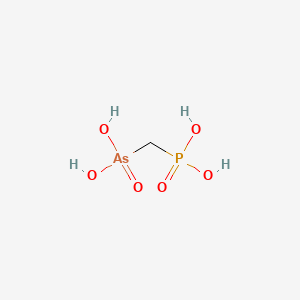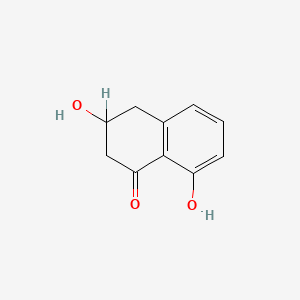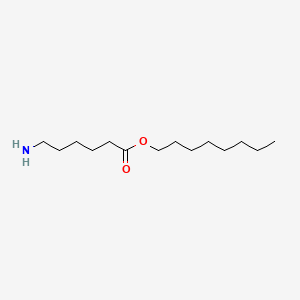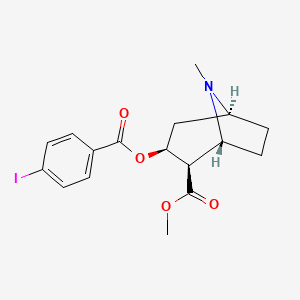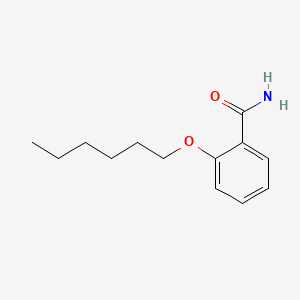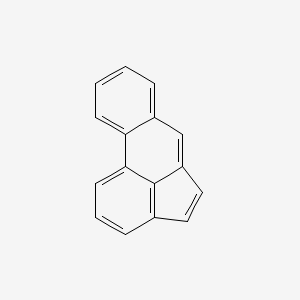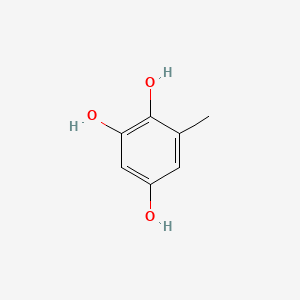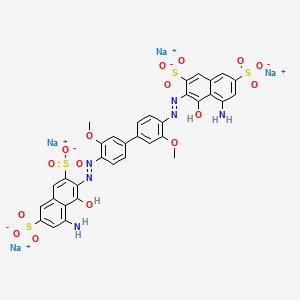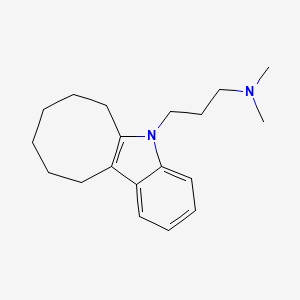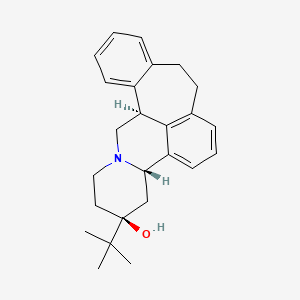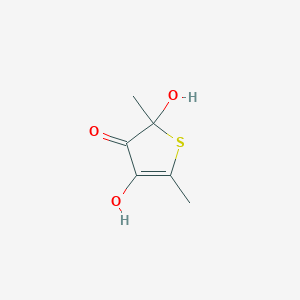
Thiacremonone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiacremonone belongs to the class of organic compounds known as acyloins. These are organic compounds containing an alpha hydroxy ketone. Acyloins are formally derived from reductive coupling of carboxylic acyl groups. Thiacremonone is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, thiacremonone is primarily located in the cytoplasm.
Scientific Research Applications
1. Anti-Obesity Effects
Thiacremonone, a sulfur compound from garlic, has been found to have significant anti-obesity effects. In a study on obese db/db mice, thiacremonone treatment led to weight loss and reductions in blood triglyceride and glucose levels, and decreased lipid accumulation in the liver. This suggests thiacremonone's potential role in managing obesity and related metabolic syndromes (Ban et al., 2012).
2. Anti-Cancer Properties
Research indicates that thiacremonone may enhance the effectiveness of chemotherapy drugs like docetaxel in treating cancer. For instance, it was shown to increase the susceptibility of prostate cancer cells to docetaxel by inactivating NF-κB, a factor involved in drug resistance (Ban et al., 2009). Additionally, thiacremonone has been found to induce apoptosis in lung cancer cells, suggesting its utility as an adjuvant anti-cancer agent (Jo et al., 2014).
3. Neuroprotective Effects
Thiacremonone has shown promising results in neuroprotection, particularly related to Alzheimer's disease. It was found to reduce memory impairment, glial activation, and amyloidogenesis in mice models, indicating potential for intervention in neurodegenerative diseases (Lin et al., 2012).
4. Anti-inflammatory and Arthritis Effects
The compound also exhibits significant anti-inflammatory properties. A study demonstrated that thiacremonone reduced inflammatory and arthritic responses in various models by inhibiting NF-κB activation, which is a critical factor in inflammatory response genes (Ban et al., 2009).
5. Osteoclast Differentiation
Thiacremonone has been observed to suppress osteoclast differentiation in bone marrow macrophages, suggesting its potential as a therapeutic agent for bone diseases like osteoporosis and osteoarthritis (Park et al., 2017).
6. Antioxidant Effects
Studies also indicate that thiacremonone has antioxidant properties, contributing to its potential in improving memory dysfunction in Alzheimer's disease models (Yun et al., 2015).
7. Hepatoprotective Properties
Thiacremonone was found to have hepatoprotective effects against acetaminophen-induced acute hepatic failure, indicating its potential use in treating drug-induced hepatic failure (Kim et al., 2013).
properties
CAS RN |
96504-28-8 |
|---|---|
Product Name |
Thiacremonone |
Molecular Formula |
C6H8O3S |
Molecular Weight |
160.19 g/mol |
IUPAC Name |
2,4-dihydroxy-2,5-dimethylthiophen-3-one |
InChI |
InChI=1S/C6H8O3S/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3 |
InChI Key |
JYMIRUWYSKOKRU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
Canonical SMILES |
CC1=C(C(=O)C(S1)(C)O)O |
synonyms |
thiacremonone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



